molecular formula C21H22ClN3O B2441541 9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 786674-02-0

9'-Chloro-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No. B2441541
CAS RN: 786674-02-0
M. Wt: 367.88
InChI Key: ATPKFVDPYUCYCX-UHFFFAOYSA-N
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Description

The compound “9’-Chloro-1-methyl-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]” is a chemical with the linear formula C22H24ClN3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Central Nervous System Agents

Research into spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] derivatives and similar compounds has indicated their potential as central nervous system (CNS) agents. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share structural similarities with the queried compound, has been prompted by their recognition as potential CNS agents. These compounds have been investigated for their potential antidepressant properties, with studies focusing on the synthesis of analogs and evaluation of their activity against CNS-related conditions (Bauer et al., 1976).

Spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] Derivatives

The synthesis and evaluation of spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] derivatives have been a subject of interest due to their potential pharmacological properties. These compounds have been studied for their binding properties to sigma receptors, which are significant in various physiological processes. The synthesis of these compounds involves complex chemical processes, including bromine/lithium exchange and subsequent cyclization, aiming to achieve high affinity for sigma receptors and evaluate their potential as pharmacological agents (Maier & Wünsch, 2002).

Antimicrobial, Anti-inflammatory, and Antioxidant Activities

Spiro derivatives of 1,10b-dihydro-pyrazolo[1,5-c][1,3]benzoxazines have also been investigated for their antimicrobial, anti-inflammatory, and antioxidant activities. This research aims to identify compounds with significant activities in these areas, potentially leading to the development of new therapeutic agents. Studies have identified compounds with high antimicrobial activity against specific strains, as well as compounds with anti-inflammatory effects superior to reference drugs, and significant antioxidant activity (Mandzyuk et al., 2020).

properties

IUPAC Name

9-chloro-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-24-11-9-21(10-12-24)25-19(17-13-16(22)7-8-20(17)26-21)14-18(23-25)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPKFVDPYUCYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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